molecular formula C16H18N6O3S B2659895 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1787880-93-6

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2659895
CAS RN: 1787880-93-6
M. Wt: 374.42
InChI Key: HCZNCOPYZVDNPD-UHFFFAOYSA-N
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Description

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, commonly known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopamine-producing neurons.

Scientific Research Applications

Biological Activities of Sulfonamide Derivatives

Sulfonamides are a significant class of drugs with a wide array of pharmacological activities. They possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Their structure allows for a considerable range of hybrid compounds, leading to enhanced biological activities. Recent advances in designing sulfonamide hybrids emphasize their potential in drug discovery, especially for antibacterial and antitumor applications (Ghomashi et al., 2022).

Antimicrobial and Antifungal Properties

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal potency. Certain sulfonamide compounds exhibit significant activity against various bacterial and fungal strains, showcasing their potential as potent antimicrobial agents. Their structure-activity relationship (SAR) plays a crucial role in their efficacy, with modifications leading to improved antimicrobial properties (Janakiramudu et al., 2017).

Anticancer Activity

The synthesis and biological evaluation of sulfonamide compounds, especially those incorporating pyrazole derivatives, have shown promising results in anticancer research. These compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression. The structure-activity relationships within these sulfonamide derivatives are critical for their selectivity and efficacy in cancer treatment (Penning et al., 1997).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, edema, and certain neurological disorders. The synthesis and characterization of these compounds, alongside their inhibition potencies against CA isoenzymes, underscore their importance in medicinal chemistry (Ozgun et al., 2019).

Antimalarial Activity

Some sulfonamide derivatives have been synthesized and evaluated for their in vitro antimalarial and antibacterial activities. These compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, as well as various pathogenic microbes. This highlights the potential of sulfonamide-based compounds in developing new antimalarial and antimicrobial agents (Unnissa et al., 2015).

properties

IUPAC Name

1-methyl-N-(3-morpholin-4-ylquinoxalin-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c1-21-11-12(10-17-21)26(23,24)20-15-16(22-6-8-25-9-7-22)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNCOPYZVDNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

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